molecular formula C21H19F2NO4 B2527711 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid CAS No. 2580244-20-6

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid

Cat. No.: B2527711
CAS No.: 2580244-20-6
M. Wt: 387.383
InChI Key: ZFFZTVDQZVZDRX-UHFFFAOYSA-N
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Description

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid is a fluorinated, Fmoc-protected pyrrolidine derivative widely used in peptide synthesis and medicinal chemistry. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions. The pyrrolidine core features a five-membered ring with 4,4-difluoro and 3-methyl substituents, which confer unique steric, electronic, and metabolic stability properties. The carboxylic acid moiety at position 3 facilitates conjugation to other molecules, making this compound valuable for constructing peptidomimetics or bioactive scaffolds.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2NO4/c1-20(18(25)26)11-24(12-21(20,22)23)19(27)28-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFZTVDQZVZDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). The subsequent steps may include the introduction of difluoro groups and the formation of the pyrrolidine ring. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: Its derivatives may serve as probes or inhibitors in biological studies.

  • Medicine: Potential therapeutic applications include the development of new drugs or drug delivery systems.

  • Industry: It may be utilized in the production of advanced materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Core Ring Modifications

  • Target Compound : Pyrrolidine (5-membered ring) with 4,4-difluoro and 3-methyl substituents.
  • (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid (CAS 1380336-01-5) : Pyrrolidine with 4,4-dimethyl substituents and a carboxylic acid at position 2 .
  • Fmoc-protected piperidine derivatives (): Six-membered piperidine rings (e.g., compounds 9–12) with methoxyimino or benzyloxyimino groups .

Key Differences :

  • Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered). Smaller rings exhibit greater conformational rigidity and strain, influencing reactivity and solubility.
  • Substituents : Fluorine atoms in the target compound enhance electron-withdrawing effects, increasing the carboxylic acid’s acidity compared to methyl or dimethyl analogs.

Functional Group Positioning

  • The target compound’s carboxylic acid at position 3 contrasts with the 2-carboxylic acid in CAS 1380336-01-5 .

Physicochemical Properties

Compound (CAS) Molecular Weight Substituents Key Physical Data
Target Compound ~385 g/mol* 4,4-difluoro, 3-methyl N/A (predicted higher mp due to F)
1339211-14-1 351.40 g/mol 4-methyl No mp data available
1380336-01-5 365.42 g/mol 4,4-dimethyl, 2-COOH N/A
Fmoc-piperidine derivatives ~500–600 g/mol Methoxyimino/oxo mp 141–181°C (e.g., compound 9: 178–181°C)

*Estimated based on molecular formula (C21H19F2NO4).

Key Observations :

  • Fluorine Impact: The 4,4-difluoro substitution likely increases polarity and melting point compared to non-fluorinated analogs.
  • Solubility : Fluorine’s hydrophobicity may reduce aqueous solubility relative to hydroxyl or amine-containing derivatives.

Biological Activity

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid, commonly referred to as Fmoc-Difluoro-Pyrrolidine, is a synthetic organic compound utilized primarily in peptide synthesis and medicinal chemistry. Its unique structural features, including the difluoro substituent and the fluorenylmethoxycarbonyl (Fmoc) protecting group, contribute to its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H17F2NO4, with a molecular weight of approximately 373.35 g/mol. The presence of the difluoro group is significant as it can enhance the compound's lipophilicity and biological stability.

PropertyValue
Molecular FormulaC20H17F2NO4
Molecular Weight373.35 g/mol
Melting PointNot available
SolubilityNot available

The biological activity of Fmoc-Difluoro-Pyrrolidine is largely influenced by its interaction with biological targets such as enzymes and receptors. The Fmoc group serves to protect the amino functionality during peptide synthesis, allowing for selective reactions that can lead to various derivatives with enhanced biological properties.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : Its structural configuration allows it to bind effectively to certain receptors, potentially modulating their activity.

Biological Activity

Research indicates that compounds similar to Fmoc-Difluoro-Pyrrolidine exhibit various pharmacological effects. Predictive models such as PASS (Prediction of Activity Spectra for Substances) suggest potential antibacterial and anti-inflammatory activities based on structural similarities with other bioactive compounds.

Antibacterial Activity

Initial studies have shown that pyrrolidine derivatives can possess significant antibacterial properties. For instance, related compounds demonstrated effectiveness against multidrug-resistant strains of bacteria like Klebsiella pneumoniae and Staphylococcus aureus .

Case Studies

  • Antibacterial Study : A study on carbazole derivatives highlighted the antibacterial efficacy of structurally related compounds against Gram-negative bacteria. The findings suggest that modifications in the pyrrolidine structure can lead to enhanced antibacterial properties .
  • Peptide Synthesis Application : In peptide synthesis, Fmoc-Difluoro-Pyrrolidine has been utilized as a key building block for creating complex peptide structures, demonstrating its utility in drug development .

Research Findings

Recent research has focused on synthesizing derivatives of Fmoc-Difluoro-Pyrrolidine to explore their biological activities further. The following table summarizes some relevant findings:

Study ReferenceCompound TestedBiological Activity ObservedKey Findings
9-MethoxyellipticineAntibacterial against MDR strainsSignificant reduction in bacterial colonization
Fmoc-Pyrrolidine DerivativesPeptide synthesis applicationsEffective in solid-phase peptide synthesis

Q & A

Basic: What are the critical steps for synthesizing this compound, and how can reaction efficiency be optimized?

Answer:
The synthesis typically involves:

  • Functional group protection : The Fmoc (9-fluorenylmethoxycarbonyl) group is introduced to protect reactive sites, often using carbodiimide-based coupling agents under inert atmospheres (N₂ or Ar) to prevent oxidation .
  • Ring formation : Pyrrolidine ring closure via nucleophilic substitution or cyclization reactions, with temperature control (0–25°C) to minimize side reactions .
  • Deprotection : Selective removal of the Fmoc group using piperidine or DBU in polar aprotic solvents (e.g., DMF) .
    Optimization : Adjust solvent polarity (e.g., THF for solubility), catalyst load (e.g., 1-5 mol% Pd for cross-couplings), and reaction time (monitored via TLC/HPLC) to enhance yield (>80%) .

Basic: What purification methods ensure high purity (>95%) of this compound?

Answer:

  • Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) or flash chromatography (silica gel, ethyl acetate/hexane) .
  • Recrystallization : Use ethanol/water mixtures at low temperatures (4°C) to isolate crystalline products .
  • Analytical validation : Confirm purity via NMR (¹H/¹³C, δ 4.5–5.0 ppm for Fmoc protons) and mass spectrometry (HRMS for exact mass) .

Basic: What storage conditions prevent degradation of this compound?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent light-induced decomposition .
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the Fmoc group .
  • Solvent stability : Dissolve in anhydrous DMSO or DMF for long-term storage; avoid aqueous buffers at pH >8 .

Advanced: How can stereochemical integrity be validated given the compound’s chiral centers?

Answer:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients to resolve enantiomers (retention time differences ≥2 min) .
  • Circular dichroism (CD) : Compare experimental spectra with computational predictions (TD-DFT) to confirm absolute configuration .
  • X-ray crystallography : Resolve crystal structures to assign 3D geometry unambiguously .

Advanced: Which solvent systems enhance reaction efficiency in fluorinated pyrrolidine synthesis?

Answer:

  • Polar aprotic solvents : DMF or DMSO enhance nucleophilicity in SN2 reactions (e.g., fluorine substitution) .
  • Low-polarity solvents : Toluene or dichloromethane improve selectivity in cyclization steps (dielectric constant ε <10) .
  • Co-solvent systems : THF/water (4:1) for hydrolysis reactions, balancing solubility and reactivity .

Advanced: How to reconcile contradictory toxicity classifications in safety data sheets?

Answer:

  • Data source evaluation : Prioritize SDS from EU-GHS/CLP-aligned sources (e.g., classifies acute toxicity as Category 4, while cites higher hazards).
  • Experimental validation : Conduct acute toxicity assays (OECD 423) to determine LD₅₀ values .
  • Mitigation : Default to strict handling protocols (gloves, fume hoods) regardless of discrepancies .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Answer:

  • Docking simulations : Use AutoDock Vina or Schrödinger to model binding to enzymes (e.g., proteases) .
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes (≥100 ns trajectories) .
  • QSAR models : Corrogate structural features (e.g., fluorine substituents) with inhibitory activity (IC₅₀) .

Advanced: What mechanisms underlie its potential pharmacological activity?

Answer:

  • Enzyme inhibition : The difluoro-methyl group may act as a transition-state analog in protease active sites (e.g., HIV-1 protease) .
  • Receptor modulation : Fluorine’s electronegativity enhances binding affinity to GPCRs (e.g., dopamine receptors) .
  • Cellular uptake : Fmoc group improves lipophilicity (logP ~2.5), facilitating membrane penetration .

Advanced: How does pH influence the compound’s stability in aqueous solutions?

Answer:

  • Acidic conditions (pH <3) : Accelerate Fmoc cleavage (half-life <1 hr) via protonation of the carbonate group .
  • Neutral/basic conditions (pH 7–9) : Promote gradual hydrolysis (24–48 hr degradation) .
  • Buffered systems : Use phosphate buffers (pH 6.5) for short-term stability in biological assays .

Advanced: What role does the Fmoc group play in solid-phase peptide synthesis (SPPS)?

Answer:

  • Temporary protection : Fmoc shields amines during coupling, enabling stepwise peptide elongation .
  • Orthogonal deprotection : Removed under mild basic conditions (20% piperidine/DMF), preserving acid-labile side chains .
  • Monitoring : UV absorbance at 301 nm tracks Fmoc removal efficiency .

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